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Compound Focus: 6-Hydroxyquinoline-5-carboxamide

CAS No.: 104612-30-8

Cat. No.: S1481828

Synthesis and Core Structure of Quinoline-
Carboxamides

The quinoline core is a privileged structure in medicinal chemistry due to its versatility and presence in
compounds with diverse biological activities [1] [2]. The general synthesis for quinoline-6-carboxamide
derivatives involves converting quinoline-6-carboxylic acid to an acid chloride using thionyl chloride,
followed by reaction with substituted anilines in the presence of a base like potassium carbonate to form the
final carboxamide product [3] [4]. This pathway allows for the introduction of various substituents (R

groups) to explore structure-activity relationships.
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Key Structural Modifications and Biological Activity

Modifications to the quinoline-carboxamide structure significantly impact biological activity. The table

below summarizes key substitutions and their effects on potency and selectivity, primarily from studies on

P2X7 receptor (P2X7R) antagonism, a target in cancer research [3] [4].

Compound . Biological Activity Experimental
Core Structure Key Substituents (R)
ID (ICs0) Model
le Pyrazine- Not fully specified [3] P2X7R Antagonism h-P2X7R-MCF-7
carboxamide (0.457 uM) [3] cells [3]
2f Quinoline- Phenyl with electron- P2X7R Antagonism h-P2X7R-MCF-7
carboxamide withdrawing groups (0.566 uM) [3] cells [3]
(e.g., -OCFs3) [3]
2e Quinoline- Phenyl with electron- P2X7R Antagonism h-P2X7R-MCF-7
carboxamide withdrawing groups (0.624 uM) [3] cells [3]
(e.g., -CF3) [3]
g6, q7 [2] N-phenyl-4- 6-Chloro substitution Cytotoxicity against Human cancer
hydroxy-2- [2] Caco-2 and HCT- cell lines [2]
quinolone-3- 116 cell lines [2]
carboxamide
a8, q9 [2] 4,6-dihydroxy-2- Not specified [2] Cytotoxicity against Human cancer

quinolone-3-
carboxamide

MCF-7 and HCT-
116 cell lines [2]

Structure-Activity Relationship Analysis

cell lines [2]

Analysis of the data reveals several key trends that define the structure-activity relationship for this class of

compounds:

¢ Electron-Withdrawing Groups Enhance Potency: Incorporating halogens (fluoro, chloro, iodo)
or trifluoromethane (-CFs3) on the phenyl ring of the carboxamide moiety significantly enhances
antagonistic potency, likely by influencing electronic distribution and target binding [3] [4].
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e Hydroxyquinolone as a Potent Scaffold: Derivatives based on the 4-hydroxy-2-quinolone
structure demonstrate potent, multi-target biological activities, including cytotoxicity against various
human cancer cell lines such as MCF-7 (breast) and HCT-116 (colon) [2].

¢ Selectivity and Reduced Toxicity: Specific substitutions yield compounds with high selectivity for
intended targets (e.g., P2X7R over other P2 receptors) and maintain low cytotoxicity in non-
cancerous cell lines, indicating a potential for a good therapeutic index [3] [4].

Key Experimental Protocols for Biological Evaluation

The biological data in the comparison tables were generated using standard pharmacological and

biochemical assays. Here are the core methodologies:

e Calcium Mobilization Assay: Used to determine ICso values for P2X7R antagonists [3] [4].
o Method: Cells expressing the target receptor (e.g., h-P2X7R-MCF-7) are loaded with a
calcium-sensitive fluorescent dye.
o Measurement: A plate reader measures fluorescence changes after ATP/Bz-ATP application to
activate the receptor, with or without the test compound.
o Output: Inhibition of the calcium flux signal is used to calculate compound potency (ICso).
¢ Cell Viability Assay (MTT Assay): Used to assess cytotoxicity and anti-proliferative effects [5] [3].
o Method: Cells are treated with test compounds, followed by incubation with MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
o Measurement: Viable cells reduce MTT to purple formazan, quantified by spectrophotometry.
o Output: ICso values represent the compound concentration that reduces cell viability by 50%.
e Apoptosis Analysis by Flow Cytometry: Used to evaluate the mechanism of cell death [3].
o Method: Cells treated with compounds are stained with Propidium lodide (PI).
o Measurement: A flow cytometer counts Pl-positive cells, indicating late apoptosis or necrosis.
o Output: The percentage of cell death induced by the compound compared to a control.

Research Implications and Future Directions

The SAR data indicates that 6-hydroxyquinoline-5-carboxamide is a promising but underexplored

scaffold. The demonstrated potency of analogous quinoline-carboxamides suggests significant potential.

¢ Focus on the 5-Carboxamide Position: The 5-position on the quinoline ring appears critical for
bioactivity. Introducing various aryl and heteroaryl amides at this position could be a key strategy for
optimizing target affinity and selectivity [3] [6].
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o Explore Multi-Target Profiles: Given the success of other quinolinone derivatives as multi-target
agents [2], 6-hydroxyquinoline-5-carboxamide could be investigated for simultaneous activity
against related targets in oncology or inflammation.

¢ Utilize In-Silico Methods: As shown in other studies [7], 3D-QSAR, molecular docking, and
molecular dynamics simulations are powerful tools for predicting activity and guiding the rational
design of new derivatives before synthesis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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